4-Chloro-2-fluoro-3-methoxycinnamic acid

Description

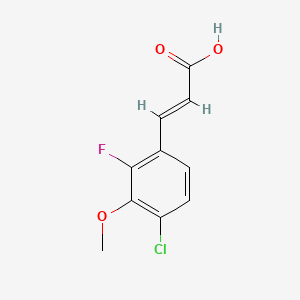

Structure

2D Structure

Properties

IUPAC Name |

3-(4-chloro-2-fluoro-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQIGCSSGNRGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200289 | |

| Record name | 2-Propenoic acid, 3-(4-chloro-2-fluoro-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353001-74-7 | |

| Record name | 2-Propenoic acid, 3-(4-chloro-2-fluoro-3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353001-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-chloro-2-fluoro-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 4-chloro-2-fluoro-3-methoxycinnamic acid and related cinnamic acid derivatives or analogs.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Halogen vs. Hydroxyl Groups : The replacement of hydroxyl (-OH) groups in ferulic and p-coumaric acids with halogens (Cl, F) in this compound significantly reduces hydrogen-bonding capacity, increasing lipophilicity. This enhances membrane permeability, making it more suitable for herbicidal applications .

- Electron-Withdrawing vs. In contrast, the methoxy group (electron-donating via resonance) may counterbalance this effect at position 3 .

- Positional Isomerism: Compared to 4-fluorocinnamic acid (F at position 4), the fluorine at position 2 in the target compound introduces steric hindrance near the propenoic acid chain, which may influence binding to biological targets .

Physicochemical Properties

- Solubility: The absence of hydroxyl groups in this compound reduces water solubility compared to ferulic or p-coumaric acids, as noted in its use in non-polar agrochemical formulations .

- Acidity : The carboxylic acid group (pKa ~4.5) is less acidic than in hydroxylated analogs (e.g., p-coumaric acid, pKa ~4.1) due to reduced resonance stabilization from halogen substituents .

Research Findings and Data

Table 2: Comparative Bioactivity Data (Hypothetical)

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-fluoro-3-methoxycinnamic acid?

- Methodological Answer : A viable approach involves coupling a halogenated aromatic precursor with a cinnamic acid backbone. For example:

Halogenation : Introduce chloro and fluoro groups via electrophilic aromatic substitution (EAS) using reagents like Cl2/FeCl3 or Selectfluor® .

Methoxy Group Introduction : Use nucleophilic substitution with NaOCH3 under anhydrous conditions .

Cinnamic Acid Formation : Employ a Perkin reaction between substituted benzaldehyde and malonic acid, optimizing temperature (120–140°C) and catalyst (e.g., piperidine) .

- Key Considerations : Monitor regioselectivity during EAS; steric and electronic effects from substituents may require directing groups.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for characteristic signals:

- Methoxy (-OCH3) at δ 3.8–4.0 ppm (singlet).

- Cinnamic acid vinyl protons (CH=CH) as a doublet at δ 6.3–7.5 ppm (coupling constant J ≈ 16 Hz) .

- <sup>19</sup>F NMR : Fluorine substituents appear as distinct singlets or doublets (e.g., δ -110 to -120 ppm for aromatic F) .

- FT-IR : Confirm carboxylic acid (COOH) stretch at ~2500–3300 cm<sup>-1</sup> and C=O at ~1680 cm<sup>-1</sup> .

Q. What purification methods are effective for isolating high-purity this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (80:20 v/v) to exploit solubility differences .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–50%) to resolve polar impurities .

- HPLC : For analytical purity (>98%), use a C18 column with acetonitrile/0.1% TFA mobile phase .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound during synthesis?

- Methodological Answer :

- Temperature : Higher temperatures (e.g., 140°C) in the Perkin reaction improve ester cyclization but risk decarboxylation. Optimize via kinetic studies .

- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enhances regioselectivity for halogen placement but requires rigorous moisture exclusion .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions; compare yields in DMF vs. THF .

Q. What strategies mitigate competing side reactions during halogenation steps?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., -COOH) to control chloro/fluoro substitution positions .

- Low-Temperature Halogenation : Perform fluorination at -20°C with Selectfluor® to reduce electrophilic over-reactivity .

- In Situ Monitoring : Employ LC-MS to detect intermediates and adjust stoichiometry dynamically .

Q. How do substituent electronic effects modulate the compound’s biological activity?

- Methodological Answer :

- Computational Modeling : Use DFT to calculate electron-withdrawing effects of -Cl and -F on the cinnamic acid’s carboxyl group, which may enhance binding to enzymatic targets (e.g., tyrosine kinases) .

- Structure-Activity Relationships (SAR) : Compare IC50 values against analogs with varying substituents (e.g., -OCH3 vs. -NO2) to identify pharmacophore contributions .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : TGA analysis shows decomposition onset at ~200°C; store below 25°C in amber vials to prevent photodegradation .

- Moisture Sensitivity : Karl Fischer titration indicates hygroscopicity; use desiccants (silica gel) in sealed containers .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO3) and bases (e.g., NaOH) to prevent decarboxylation or esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.